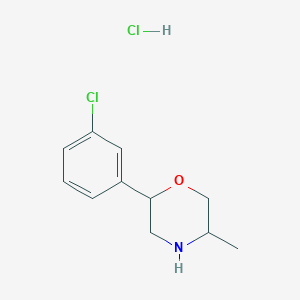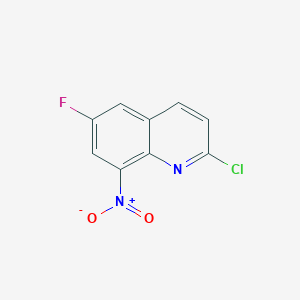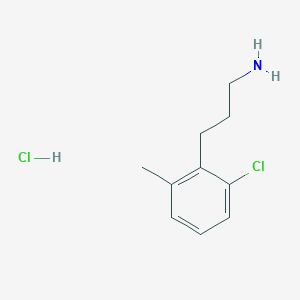
1-Chloro-4-(difluoromethyl)-2-nitrobenzene
Vue d'ensemble
Description
1-Chloro-4-(difluoromethyl)benzene is a colorless to light-yellow liquid . It has a molecular weight of 162.57 and its IUPAC name is 1-chloro-4-(difluoromethyl)benzene .
Molecular Structure Analysis
The molecular formula of 1-Chloro-4-(difluoromethyl)benzene is C7H5ClF2 . The InChI code is 1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H .Applications De Recherche Scientifique
Chemical Transformations
1-Chloro-4-(difluoromethyl)-2-nitrobenzene undergoes chemical transformations involving the replacement of the chlorine atom. For instance, it reacts with sodium glycolate and sodium glycerolate, resulting in the replacement of the chlorine atom with OCH2.CH2OH and OCH2.CHOH.CH2OH groups respectively (Blanksma & Fohr, 2010).
Microbial Degradation
A Pseudomonas acidovorans strain utilizes 1-chloro-4-nitrobenzene as a sole carbon, nitrogen, and energy source. This strain can transform 1-chloro-4-nitrobenzene into various products under different conditions, highlighting the compound's role in microbial degradation processes (Shah, 2014).
Suzuki Cross-Coupling
This compound is used in the Suzuki cross-coupling process to prepare 2-nitrobiphenyls. This involves an efficient method using Pd(PPh3)4 as a catalyst, showcasing its application in organic synthesis (Elumalai, Sandtorv, & Bjørsvik, 2016).
Crystal Structure and Vibrations
The crystal structure of 1-chloro-2-nitrobenzene features molecules linked by N—O⋯Cl halogen bonds and involved in aromatic π–π stacking. The study of its thermal vibrations near the melting point provides insights into phase transitions (Mossakowska & Wójcik, 2007).
Catalytic Synthesis
This compound is used in the catalytic synthesis of 1,2-dichloro-4-nitrobenzene, highlighting its role in industrial chemical production (Hui-ping, 2005).
Electrochemical Sensing
The compound is significant in the development of electrochemical sensors. For instance, β-cyclodextrin/carbon nanohorn nanohybrids have been used for the sensitive detection of 1-chloro-4-nitrobenzene, indicating its importance in environmental monitoring (Kingsford et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWDAPPKYATHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261525-17-0 | |
| Record name | 1-chloro-4-(difluoromethyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)

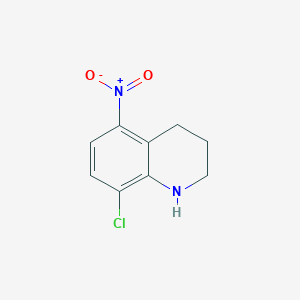
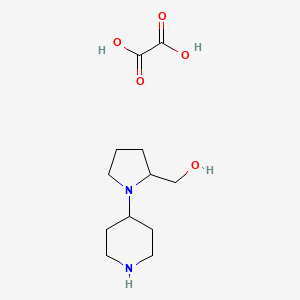

![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)
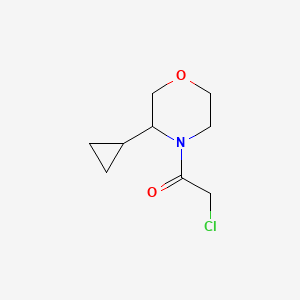

![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
